molecular formula C14H19N4NaO8S3 B6308552 Sulfo-SDAD CAS No. 1226983-32-9

Sulfo-SDAD

Cat. No. B6308552
CAS RN: 1226983-32-9
M. Wt: 490.5 g/mol
InChI Key: BTBHSSBEJHAIAF-UHFFFAOYSA-M
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Description

Sulfo-SDAD (Sulfo-NHS-SS-Diazirine) is a compound that combines NHS-ester and diazirine-based photoreaction chemistries. It can conjugate amine-containing molecules with nearly any other functional group via long-wave UV-light activation . A 13.5Å spacer arm containing a cleavable disulfide bond separates the two photoreactive groups .


Synthesis Analysis

The synthesis of Sulfo-SDAD involves a combination of NHS-ester and diazirine-based photoreaction chemistries . The synthesis of polymers containing a sulfonic group has been studied extensively, and various methods for obtaining polysulfones have been considered .


Molecular Structure Analysis

Sulfo-SDAD has a 13.5Å spacer arm that separates the two photoreactive groups . This spacer arm contains a cleavable disulfide bond . The molecular structure of Sulfo-SDAD allows it to react with lysine and any other nearby amino acids .


Chemical Reactions Analysis

Sulfo-SDAD is expected to crosslink more sites by reacting with lysine and any other nearby amino acids . It combines NHS-ester and diazirine-based photoreaction chemistries to conjugate amine-containing molecules with nearly any other functional group via long-wave UV-light activation .


Physical And Chemical Properties Analysis

Sulfo-SDAD is a water-soluble compound due to the presence of a sulfonate group . It has a 13.5Å spacer arm that separates the two photoreactive groups . The spacer arm contains a cleavable disulfide bond .

Scientific Research Applications

Protein Labeling and Crosslinking

Sulfo-SDAD is used in the field of protein labeling and crosslinking . It combines proven NHS-ester and diazirine-based photoreaction chemistries to conjugate amine-containing molecules with nearly any other functional group via long-wave UV-light activation . A 13.5Å spacer arm containing a cleavable disulfide bond separates the two photoreactive groups .

Transient Crosslinking Mass Spectrometry

Sulfo-SDAD is used in transient crosslinking mass spectrometry to take conformational snapshots of proteins . This method captures intermediate conformers, increasing the crosslinking site diversity, thereby enhancing the resolution and broadening the scope of mass spectrometric-based structural analysis .

Structural Analysis of Proteins

Sulfo-SDAD is used in the structural analysis of proteins . It helps in understanding how protein functions diversely with time or pathological conditions by intercepting and analyzing the intermediate conformation .

Protein Interaction Studies

Sulfo-SDAD is used in protein interaction studies . It helps in understanding how variations in protein’s conformation change functions .

Drug Design

Sulfo-SDAD is used in drug design . The discovery of novel intermediate conformers using Sulfo-SDAD is an essential source for allosteric drug design .

Characterizing Protein Interactions

Sulfo-SDAD is used to characterize the interactions of proteins in more detail . It is applied in a chemical cross-linking method using a heterobifunctional, photoreactive reagent .

Mechanism of Action

Target of Action

Sulfo-SDAD, a heterobifunctional crosslinker, primarily targets amine-containing molecules . It is designed to form covalent bonds with these molecules, enabling the study of protein structure and stabilization of protein-protein interactions .

Mode of Action

Sulfo-SDAD operates through a two-step chemical crosslinking process . The first step involves the reaction of the NHS ester group with primary amines at pH 7 to 9, forming stable covalent amide bonds . The second step involves the activation of the diazirine (azipentanoate) group with long-wave UV light (330-370 nm), which reacts efficiently with any amino acid side chain or peptide backbone .

Biochemical Pathways

It’s known that sulfo-sdad is used in protein crosslinking, an important technique to understand protein structure and stabilize protein-protein interactions . This suggests that Sulfo-SDAD could potentially affect any biochemical pathway involving protein interactions.

Pharmacokinetics

It’s known that sulfo-sdad is water-soluble, which is improved by a sulfonate group . This property could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of Sulfo-SDAD’s action is the formation of covalent bonds between amine-containing molecules . This allows for the specific labeling of one protein, followed by UV-activated crosslinking to any amino acid side chain or peptide backbone of a second protein . This can help in understanding protein structure and stabilizing protein-protein interactions .

Action Environment

Sulfo-SDAD is photo-stable under typical laboratory lighting conditions, meaning there is no need to perform experiments in the dark . Moreover, Sulfo-SDAD contains negatively charged sulfate groups that improve its water solubility and reduce cell membrane permeability, enabling its use for extracellular protein crosslinking . These properties suggest that the action, efficacy, and stability of Sulfo-SDAD can be influenced by environmental factors such as light conditions and the presence of water.

Future Directions

The use of Sulfo-SDAD in transient crosslinking mass spectrometry has been explored . This approach allows the capture of intermediate conformers, thereby enhancing the resolution and broadening the scope of mass spectrometric-based structural analysis . This has the potential to tackle the question of how variations in protein’s conformation change functions .

properties

IUPAC Name

sodium;1-[3-[2-[3-(3-methyldiazirin-3-yl)propanoylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O8S3.Na/c1-14(16-17-14)4-2-10(19)15-5-7-28-27-6-3-12(21)26-18-11(20)8-9(13(18)22)29(23,24)25;/h9H,2-8H2,1H3,(H,15,19)(H,23,24,25);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBHSSBEJHAIAF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CCC(=O)NCCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N4NaO8S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfo-SDAD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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